Ethyl 4-iodo-3-nitrobenzoate

Übersicht

Beschreibung

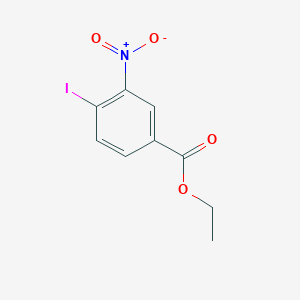

Ethyl 4-iodo-3-nitrobenzoate is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl ester group, an iodine atom at the 4-position, and a nitro group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-iodo-3-nitrobenzoate typically involves a multi-step process starting from commercially available benzoic acid derivatives. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by iodination to introduce the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine with a suitable oxidizing agent for iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yields. For example, the nitration and iodination steps can be carried out in a continuous flow reactor, allowing for better control over reaction conditions and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Hydrogen gas in the presence of Pd/C catalyst at room temperature.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

Major Products:

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Reduction: Ethyl 4-amino-3-nitrobenzoate.

Hydrolysis: 4-iodo-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Synthetic Routes

Ethyl 4-iodo-3-nitrobenzoate can be synthesized through various methods, primarily involving the iodination and nitration of benzoic acid derivatives. The following table summarizes some common synthetic routes:

| Method | Description | Yield (%) |

|---|---|---|

| Esterification | Reaction of 4-nitrobenzoic acid with ethanol under acidic conditions. | 75 - 98 |

| Continuous Flow Synthesis | Utilization of a continuous flow system to enhance yield and selectivity in benzocaine production. | > 99 |

| Direct Iodination | Iodination of ethyl 4-nitrobenzoate to introduce iodine at the para position. | Variable |

These methods demonstrate the compound's versatility in synthetic organic chemistry, allowing for high yields and selectivity in product formation.

1.2 Applications in Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it has been employed in:

- Benzocaine Production : As a precursor for local anesthetics, this compound plays a crucial role in the two-step continuous-flow synthesis of benzocaine, achieving high conversion rates and selectivity.

- Functionalized Grignard Reagents : The compound is utilized in reactions involving Grignard reagents to form complex molecules with potential biological activities .

Medicinal Chemistry

2.1 Prodrug Development

Research indicates that derivatives of this compound, such as 4-iodo-3-nitrobenzamide, exhibit selective tumoricidal action in cancer cells. The activation of these prodrugs relies on specific cellular reducing systems present in malignant cells, leading to the selective synthesis of toxic intermediates that can target cancerous tissues while sparing normal cells .

Wirkmechanismus

The mechanism of action of ethyl 4-iodo-3-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making the iodine atom more susceptible to nucleophilic attack. The ester group can also participate in reactions through hydrolysis or transesterification, depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-bromo-3-nitrobenzoate: Similar structure but with a bromine atom instead of iodine.

Ethyl 4-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of iodine.

Ethyl 4-fluoro-3-nitrobenzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Ethyl 4-iodo-3-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

Ethyl 4-iodo-3-nitrobenzoate (CAS Number: 57362-77-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, chemical properties, and biological activity, supported by relevant case studies and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHINO

- Molecular Weight : 321.069 g/mol

- LogP : 2.899 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 72.12 Ų

These properties suggest that the compound may exhibit favorable absorption and distribution characteristics in biological systems, which is crucial for its potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions facilitated by the presence of the nitro group, which enhances the electrophilicity of the iodo substituent. A common synthetic route includes:

- Preparation of the Nitro Compound : Starting from 4-iodobenzoic acid, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

- Esterification : The resulting nitro compound can then be esterified with ethanol in the presence of an acid catalyst to yield this compound .

Anticancer Properties

Recent studies have indicated that derivatives of nitrobenzoates, including this compound, exhibit promising anticancer activities. For instance, a related compound, 4-iodo-3-nitrobenzamide (Iniparib), is currently undergoing clinical trials for breast cancer treatment. This compound acts as a PARP (poly(ADP-ribose) polymerase) inhibitor, which is crucial in DNA repair mechanisms within cancer cells .

The mechanism by which this compound may exert its biological effects involves:

- Inhibition of DNA Repair : By inhibiting PARP enzymes, it may prevent cancer cells from repairing DNA damage, leading to cell death.

- Induction of Apoptosis : The compound might trigger apoptotic pathways in cancer cells, enhancing its therapeutic efficacy against tumors .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that nitrobenzoate derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC values indicated potent activity comparable to established chemotherapeutics .

- Animal Models : In vivo studies using xenograft models have shown that treatment with related compounds leads to reduced tumor growth and improved survival rates in mice bearing human tumors .

- Structure-Activity Relationship (SAR) : Research suggests that modifications on the benzoate structure can enhance biological activity. For example, substituents at specific positions on the aromatic ring can significantly impact potency and selectivity against different cancer types .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 4-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCKGPNDVFZONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458132 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57362-77-3 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.